molecular formula C19H23BrN2O5S B299220 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Numéro de catalogue B299220
Poids moléculaire: 471.4 g/mol
Clé InChI: ZQMJAXRKTMSGJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibits TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a key role in the signaling pathways that regulate immune cell activation and cytokine production. By inhibiting TYK2, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reduces the production of pro-inflammatory cytokines and dampens the immune response. This mechanism of action is similar to other JAK inhibitors that have been approved for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in preclinical models. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce the severity of skin inflammation in a mouse model of psoriasis. These results suggest that 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may have therapeutic potential in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, there are also some limitations to the use of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may be a limiting factor for some researchers.

Orientations Futures

There are several potential future directions for research on 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another potential direction is the investigation of its mechanism of action and its effects on immune cell signaling pathways. Further preclinical studies may also be needed to evaluate the long-term safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may be a promising avenue for future research.
In conclusion, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a promising small molecule inhibitor of TYK2 with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and to explore its potential for the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-bromoaniline with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxyphenethylamine and acetic anhydride. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been reported in several research articles, and the compound is commercially available for research purposes.

Applications De Recherche Scientifique

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. It has shown efficacy in reducing disease severity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in humans.

Propriétés

Nom du produit

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Formule moléculaire

C19H23BrN2O5S

Poids moléculaire

471.4 g/mol

Nom IUPAC

2-(2-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H23BrN2O5S/c1-26-17-9-8-14(12-18(17)27-2)10-11-21-19(23)13-22(28(3,24)25)16-7-5-4-6-15(16)20/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)

Clé InChI

ZQMJAXRKTMSGJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

SMILES canonique

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.